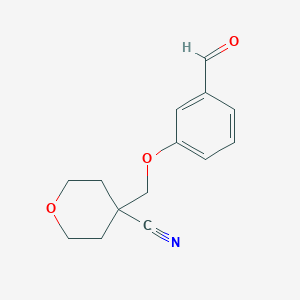
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C14H15NO3. This compound features a tetrahydropyran ring, a formylphenoxy group, and a carbonitrile group, making it a versatile intermediate in organic synthesis and a potential candidate for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through an acid-catalyzed cyclization of a suitable diol or by using a Prins cyclization reaction.
Introduction of the Formylphenoxy Group: The formylphenoxy group can be introduced via a nucleophilic substitution reaction using a formylphenol derivative and an appropriate leaving group.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a metal catalyst.
Substitution: The formyl group can participate in nucleophilic substitution reactions to form imines or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogenation catalysts (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Imines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration as a precursor for pharmaceutical agents.
Industry: Utilization in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The carbonitrile group can undergo nucleophilic attack, leading to the formation of various derivatives. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the formylphenoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the formylphenoxy group.
Formylphenoxy derivatives: Compounds with the formylphenoxy group but different core structures.
Uniqueness
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the combination of the tetrahydropyran ring, formylphenoxy group, and carbonitrile group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H15NO3 |
|---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
4-[(3-formylphenoxy)methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c15-10-14(4-6-17-7-5-14)11-18-13-3-1-2-12(8-13)9-16/h1-3,8-9H,4-7,11H2 |
InChI-Schlüssel |
RCGAYMSENXTYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(COC2=CC=CC(=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




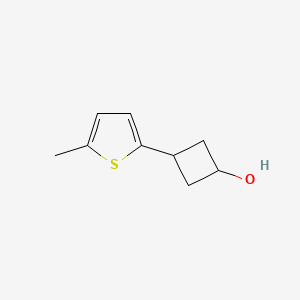

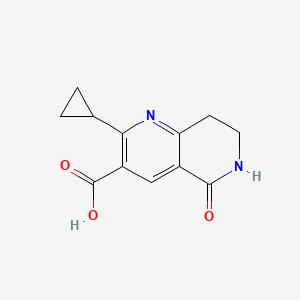
![1-Benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B13328968.png)
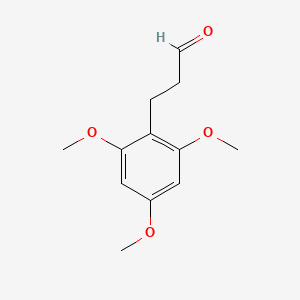
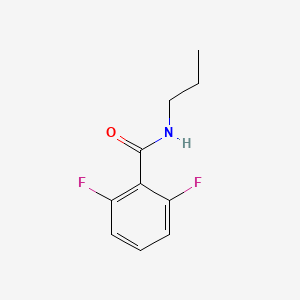
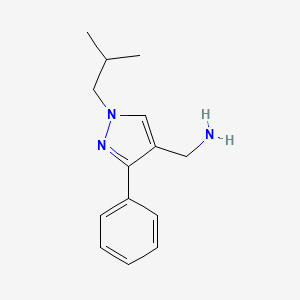


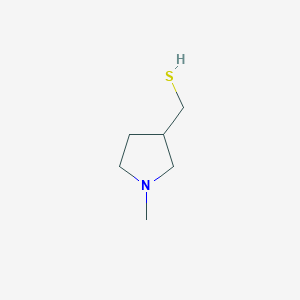
![7-Methoxyimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13329006.png)

